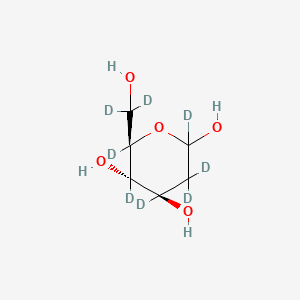
2-Deoxy-D-glucose-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-d8 is a deuterated form of 2-Deoxy-D-glucose, a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents the molecule from undergoing glycolysis, making it a valuable tool in various scientific research fields, particularly in studying glucose metabolism and its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes preparing a precursor, employing solid acid H2SO4-SiO2 as a catalyst, and reacting 2-amino-D-glucose hydrochloride with methanol. This is followed by a reaction with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement to remove the amino group, resulting in 2-Deoxy-D-glucose .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose involves catalytic hydrolysis and deprotection steps. Protected glucose syrup serves as the starting raw material, and the process includes adding a catalyst, sulfoxide, and water to the compound, followed by recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure further.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of 2-Deoxy-D-glucose, which are used in different research applications .
Applications De Recherche Scientifique
2-Deoxy-D-glucose-d8 has a wide range of scientific research applications:
Chemistry: Used as a marker for glucose uptake and hexokinase activity in tissues.
Biology: Studied for its effects on cellular metabolism and glycolysis inhibition.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the development of diagnostic agents and as a tool in metabolic research.
Mécanisme D'action
2-Deoxy-D-glucose-d8 acts as a glucose analog, inhibiting glycolysis by being phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to the depletion of cellular ATP and induces cell death. It also inhibits N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-mannose: Similar in structure but differs in the position of the hydroxyl group.
2-Deoxy-D-arabino-hexose: Another analog with slight structural differences.
Uniqueness
2-Deoxy-D-glucose-d8 is unique due to its deuterated form, which makes it particularly useful in research involving metabolic pathways and diagnostic imaging. Its ability to inhibit glycolysis and induce cell death in tumor cells sets it apart from other glucose analogs .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
(4R,5S,6R)-2,3,3,4,5,6-hexadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D |
Clé InChI |
PMMURAAUARKVCB-QGFCVSKZSA-N |
SMILES isomérique |
[2H][C@@]1([C@](C(C(O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])[2H])([2H])O)O |
SMILES canonique |
C1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


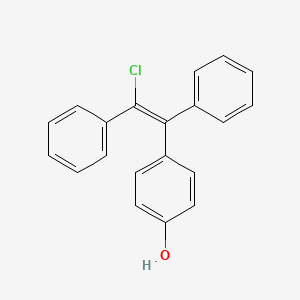

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
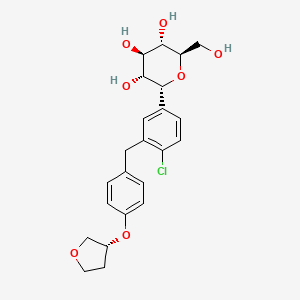
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
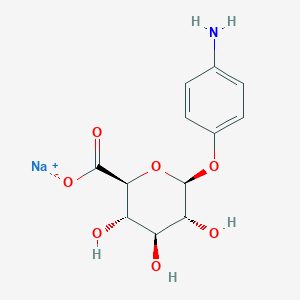
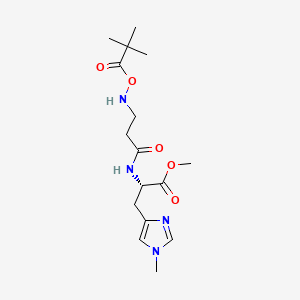
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)

![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)

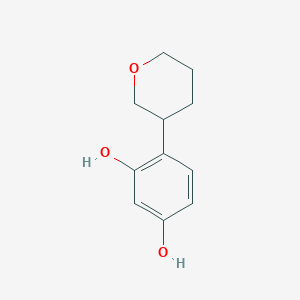
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
